molecular formula C16H14ClNO3 B2930328 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone CAS No. 882748-32-5

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone

Cat. No.: B2930328
CAS No.: 882748-32-5
M. Wt: 303.74
InChI Key: VXDBVHFFFMAVFC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone (CAS: 882748-32-5) is a ketone derivative featuring a benzodioxol ring linked to a propanone backbone and a 4-chloroanilino substituent. Its molecular formula is C₁₆H₁₄ClNO₃, with a molecular weight of 303.74 g/mol and a purity >90% .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-chloroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c17-12-2-4-13(5-3-12)18-8-7-14(19)11-1-6-15-16(9-11)21-10-20-15/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDBVHFFFMAVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Propanone Group: The benzodioxole ring is then reacted with a suitable propanone derivative under acidic or basic conditions.

    Introduction of the Chlorinated Aniline Group: The final step involves the nucleophilic substitution of the propanone derivative with 4-chloroaniline.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and chlorinated aniline group can interact with specific binding sites, leading to changes in the activity of the target molecules. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Halogen-Substituted Anilino Derivatives

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties/Notes References
Target Compound 4-chloroanilino C₁₆H₁₄ClNO₃ 303.74 High purity (>90%); SDS available
1-(1,3-Benzodioxol-5-yl)-3-(3-chloro-4-fluoroanilino)-1-propanone 3-chloro-4-fluoroanilino C₁₆H₁₃ClFNO₃ 321.73 Increased MW due to Cl/F substitution; higher polarity
1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)amino]-1-propanone 4-fluoroanilino C₁₆H₁₄FNO₃ 299.29 Lower MW than Cl analogs; fluorine enhances metabolic stability

Key Observations :

  • Chlorine and fluorine substitutions increase molecular weight and polarity.
  • Fluorine’s electronegativity may improve metabolic resistance compared to chlorine .

Electron-Donating and Bulky Substituents

Compound Name Substituent Molecular Formula MW (g/mol) Predicted LogP Key Properties/Notes References
1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone 4-methoxyanilino C₁₇H₁₇NO₄ 299.32 N/A Methoxy group increases electron density; lower MW (299.32)
1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone 4-isopropylanilino C₁₉H₂₁NO₃ 335.38 N/A Steric bulk from isopropyl group may hinder receptor binding

Key Observations :

  • Bulky substituents (e.g., isopropyl) increase steric hindrance, which could reduce bioavailability .

Strong Electron-Withdrawing Groups

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties/Notes References
1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone 4-trifluoromethylanilino C₁₇H₁₄F₃NO₃ 353.30 Trifluoromethyl group increases lipophilicity and electron withdrawal

Key Observations :

Structural Isomers and Scaffold Variations

Compound Name Scaffold Modification Molecular Formula MW (g/mol) Key Properties/Notes References
3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)-1-propanone Benzodioxol attached to amino group C₁₆H₁₄ClNO₃ 303.74 Same MW as target compound but distinct pharmacology; hazardous (H301)
1,3-Diphenyl-3-(4-chloroanilino)-1-propanone Benzodioxol replaced with phenyl C₂₁H₁₈ClNO 335.83 Higher MW; phenyl groups increase hydrophobicity

Key Observations :

  • Structural isomers (e.g., benzodioxol-amino vs. anilino substitution) exhibit identical molecular weights but divergent biological profiles .
  • Replacing benzodioxol with phenyl increases hydrophobicity (MW 335.83) .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone, often referred to in the literature as a derivative of the benzodioxole family, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a benzodioxole moiety and a chlorinated aniline, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C16H15ClO3C_{16}H_{15}ClO_3. The presence of the benzodioxole ring is notable for its role in biological activity, particularly in interactions with various biological targets.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC16H15ClO3C_{16}H_{15}ClO_3
Molecular Weight304.75 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzodioxole possess inhibitory effects against various bacterial strains, suggesting potential as antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown efficacy against breast cancer and leukemia cell lines, indicating its potential as a chemotherapeutic agent .

Table 2: Summary of Anticancer Studies

Study TypeCell LineIC50 (µM)Mechanism of Action
In vitroMCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
In vitroHL-60 (Leukemia)12.8Cell cycle arrest and apoptosis

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Research has indicated that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The antioxidant activity is attributed to the presence of the methylenedioxy group, which enhances free radical scavenging capabilities.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzodioxole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, participants were administered a regimen including this compound. Preliminary results indicated a reduction in tumor size in 60% of patients after three months of treatment, with manageable side effects. Further studies are warranted to confirm these findings and explore optimal dosing strategies.

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